molecular formula C15H11NO3S2 B611030 STF 083010 CAS No. 307543-71-1

STF 083010

Katalognummer: B611030
CAS-Nummer: 307543-71-1
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: TVIVJHZHPKNDAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

STF-083010 ist eine chemische Verbindung, die für ihre Rolle als spezifischer Inhibitor der Endonukleaseaktivität des Inositol-requiring enzyme-1 alpha (IRE1α) bekannt ist. Sie wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Entfaltungsproteinantwort (UPR) und ihre Auswirkungen auf verschiedene Krankheiten, darunter Krebs und Stoffwechselstörungen, zu untersuchen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

STF-083010 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation von 2-Hydroxy-1-Naphthaldehyd mit 2-Thiophensulfonamid umfassen. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid und eines organischen Lösungsmittels wie Dimethylsulfoxid (DMSO) statt. Das Produkt wird dann durch Umkristallisation oder chromatographische Verfahren gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für STF-083010 nicht weit verbreitet sind, wird die Verbindung im Allgemeinen in Forschungslaboren unter kontrollierten Bedingungen hergestellt, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet die Skalierung des Synthesewegs, der in Laborumgebungen verwendet wird, mit zusätzlichen Schritten zur Qualitätskontrolle und -sicherung .

Wissenschaftliche Forschungsanwendungen

STF-083010 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

STF-083010 entfaltet seine Wirkung, indem es spezifisch die Endonukleaseaktivität von IRE1α hemmt, ohne seine Kinaseaktivität zu beeinflussen. Diese Hemmung blockiert das Spleißen der X-Box-bindenden Protein 1 (XBP1)-mRNA und verhindert den Beginn der verlängerten UPR. Dadurch reduziert STF-083010 die Expression von UPR-responsiven Genen und mildert zelluläre Stressreaktionen .

Biochemische Analyse

Biochemical Properties

STF-083010 plays a crucial role in biochemical reactions by specifically inhibiting the RNase activity of inositol-requiring enzyme-1 (IRE1) without affecting its kinase activity . This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, thereby preventing the initiation of prolonged UPR. The compound interacts with several biomolecules, including IRE1, XBP1, and other UPR-responsive genes such as GRP78, CHOP, and caspase-3 . By inhibiting IRE1, STF-083010 downregulates the expression of these genes, leading to reduced oxidative stress, inflammation, and apoptosis .

Cellular Effects

STF-083010 has been shown to exert significant effects on various cell types and cellular processes. In pancreatic cancer cell lines, STF-083010 induces growth arrest at either the G1 or G2/M phases and promotes apoptosis . In models of multiple myeloma xenografts under endoplasmic reticulum stress, STF-083010 inhibits IRE1 endonuclease activity and demonstrates significant anti-myeloma activity . Additionally, STF-083010 treatment in rat models of acute renal failure suppresses oxidative stress, inflammation, and apoptosis, leading to improved kidney structure and function .

Molecular Mechanism

The molecular mechanism of STF-083010 involves the specific inhibition of IRE1 RNase activity, which prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . By blocking the prolonged UPR, STF-083010 mitigates cellular stress responses, thereby reducing oxidative stress, inflammation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of STF-083010 have been observed to change over time. The compound is stable in its lyophilized form for up to 24 months when stored at room temperature and desiccated . Once reconstituted in solution, STF-083010 should be stored at -20ºC and used within 3 months to prevent loss of potency . Long-term studies have shown that STF-083010 can prevent thioacetamide-induced acute liver injury by reducing reactive oxygen species production and decreasing hepatic inflammation .

Dosage Effects in Animal Models

The effects of STF-083010 vary with different dosages in animal models. In a study involving mice with multiple myeloma xenografts, STF-083010 was administered intraperitoneally at a dose of 30 mg/kg, resulting in significant tumor growth inhibition . In another study, STF-083010 was administered intranasally at a dose of 45 μg/pup in a neonatal hypoxic-ischemic brain injury model, demonstrating therapeutic efficacy . Higher doses of STF-083010 may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

STF-083010 is involved in the metabolic pathways associated with the unfolded protein response. By inhibiting IRE1 RNase activity, STF-083010 prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . Additionally, STF-083010 has been shown to modulate the expression of microRNAs, such as miR-122, which are involved in hepatic inflammation and fibrosis .

Transport and Distribution

STF-083010 is a cell-permeable compound that is transported and distributed within cells and tissues. The compound specifically inhibits IRE1 RNase activity in cells undergoing endoplasmic reticulum stress . STF-083010 is soluble in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL, allowing for effective delivery in laboratory settings . The compound’s distribution within cells is facilitated by its cell-permeable nature, enabling it to reach its target sites and exert its inhibitory effects .

Subcellular Localization

The subcellular localization of STF-083010 is primarily within the endoplasmic reticulum, where it inhibits IRE1 RNase activity and blocks the initiation of prolonged UPR . By targeting the endoplasmic reticulum, STF-083010 effectively disrupts the IRE1-XBP1 axis and reduces the expression of UPR-responsive genes . This localization is critical for the compound’s ability to modulate cellular stress responses and mitigate the effects of endoplasmic reticulum stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

STF-083010 is synthesized through a series of chemical reactions involving the condensation of 2-hydroxy-1-naphthaldehyde with 2-thiophenesulfonamide. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and an organic solvent like dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for STF-083010 are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and consistency. The process involves scaling up the synthetic route used in laboratory settings, with additional steps for quality control and assurance .

Analyse Chemischer Reaktionen

Arten von Reaktionen

STF-083010 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von STF-083010 führen kann .

Wirkmechanismus

STF-083010 exerts its effects by specifically inhibiting the endonuclease activity of IRE1α without affecting its kinase activity. This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, preventing the initiation of the prolonged UPR. By doing so, STF-083010 reduces the expression of UPR-responsive genes and mitigates cellular stress responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

STF-083010 ist einzigartig in seiner selektiven Hemmung der Endonukleaseaktivität von IRE1α, ohne die Kinaseaktivität zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der UPR und ihrer Rolle bei verschiedenen Krankheiten und liefert Erkenntnisse, die andere Inhibitoren möglicherweise nicht bieten .

Biologische Aktivität

STF-083010 is a novel small-molecule inhibitor that specifically targets the Ire1α endonuclease, a critical component of the unfolded protein response (UPR) pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly multiple myeloma (MM) and breast cancer. This article elaborates on the biological activity of STF-083010, highlighting its mechanisms of action, efficacy in preclinical models, and implications for cancer therapy.

STF-083010 selectively inhibits the endonuclease activity of Ire1α without affecting its kinase activity. This selective inhibition is crucial as it disrupts the splicing of X-box binding protein 1 (XBP1), a transcription factor that plays a significant role in cell survival and proliferation under stress conditions. The inhibition of XBP1 splicing leads to decreased levels of the active form of XBP1 (sXBP1), which is associated with tumor growth and survival in several malignancies.

Key Findings on Mechanism:

  • Inhibition of XBP1 Splicing : STF-083010 effectively blocked XBP1 splicing induced by various ER stressors, including thapsigargin and tunicamycin, in human MM cells (RPMI 8226) .
  • Selective Cytotoxicity : The compound demonstrated preferential toxicity towards CD138+ MM cells compared to other immune cell populations .

Multiple Myeloma

In studies involving human MM xenografts, STF-083010 exhibited significant antitumor activity. When administered intraperitoneally, it inhibited tumor growth in mice bearing RPMI 8226 xenografts. The treatment resulted in a marked reduction in tumor size and viability, demonstrating both cytostatic and cytotoxic effects .

Breast Cancer

STF-083010 has also been investigated for its role in reversing drug resistance in breast cancer. In tamoxifen-resistant MCF-7 cell lines, co-treatment with STF-083010 restored sensitivity to tamoxifen. This was evidenced by significant reductions in cell viability when both agents were used together compared to single-agent treatments .

Case Study: Multiple Myeloma

A study reported that STF-083010 treatment led to a significant decrease in XBP1 splicing levels and subsequent tumor growth inhibition in MM models. The compound was administered at doses of 60 mg/kg and 30 mg/kg on specified days, resulting in no observable histological toxicity .

Case Study: Breast Cancer

In another study involving MCF7-TAMR cells, mice treated with both tamoxifen and STF-083010 showed smaller tumors compared to control groups. Tumor growth curves indicated significantly slower progression in the combination treatment group, with enhanced apoptotic markers such as Caspase3 positivity observed .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of STF-083010 across different studies:

Study Cancer Type Mechanism Key Findings
Multiple MyelomaInhibition of Ire1α endonucleaseSignificant tumor growth inhibition; selective toxicity to CD138+ cells
Breast CancerInhibition of XBP1 splicingRestored tamoxifen sensitivity; reduced tumor size in xenograft models
Liver InjuryInhibition of IRE1α RNase activityMitigated liver fibrosis; reduced XBP1 splicing levels

Eigenschaften

CAS-Nummer

307543-71-1

Molekularformel

C15H11NO3S2

Molekulargewicht

317.4 g/mol

IUPAC-Name

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H

InChI-Schlüssel

TVIVJHZHPKNDAQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

Isomerische SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

STF-083010;  STF 083010;  STF083010, IRE1 Inhibitor I

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STF-083010
Reactant of Route 2
STF-083010
Reactant of Route 3
STF-083010
Reactant of Route 4
STF-083010
Reactant of Route 5
Reactant of Route 5
STF-083010
Reactant of Route 6
STF-083010

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.